molecular formula C20H25N3O5S2 B2597108 4-methyl-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide CAS No. 478030-19-2

4-methyl-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide

Cat. No.: B2597108
CAS No.: 478030-19-2
M. Wt: 451.56
InChI Key: APWRYMPPVNTYGB-UHFFFAOYSA-N
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Description

4-methyl-N’-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide is a complex organic compound with a molecular formula of C26H30N4O4S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The initial step involves the reaction of 4-methylphenylsulfonyl chloride with piperidine under basic conditions to form the piperidinyl intermediate.

    Carbonylation: The piperidinyl intermediate is then subjected to carbonylation using phosgene or a similar carbonylating agent to introduce the carbonyl group.

    Coupling with Benzenesulfonohydrazide: The final step involves the coupling of the carbonylated piperidinyl intermediate with benzenesulfonohydrazide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or carbonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-N’-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N’-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and carbonyl groups can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
  • 4-methyl-N’-(6-{[(4-methylphenyl)sulfonyl]hydrazono}decahydrodicyclopenta[cd,gh]pentalen-3(1H)-ylidene)benzenesulfonohydrazide

Uniqueness

4-methyl-N’-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields, setting it apart from other similar compounds.

Properties

IUPAC Name

N',1-bis-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-15-3-7-18(8-4-15)29(25,26)22-21-20(24)17-11-13-23(14-12-17)30(27,28)19-9-5-16(2)6-10-19/h3-10,17,22H,11-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWRYMPPVNTYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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